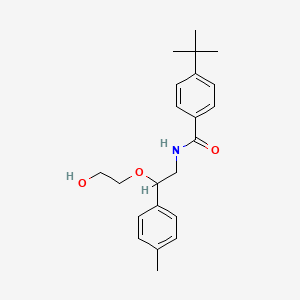

4-(tert-butyl)-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "4-(tert-butyl)-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)benzamide" is a benzamide derivative, which is a class of compounds known for their diverse biological activities and applications in medicinal chemistry. Benzamide derivatives have been extensively studied for their potential as therapeutic agents, including as antagonists for various receptors such as the farnesoid X receptor (FXR) .

Synthesis Analysis

The synthesis of benzamide derivatives often involves the functionalization of the benzene ring and the introduction of various substituents to achieve the desired biological activity. For instance, the tert-butyl group can be introduced through reactions such as tert-butyl nitrite-mediated synthesis, which is a versatile method for the controlled synthesis of various amide derivatives . Additionally, the synthesis of related compounds, such as N-tert-butanesulfinyl imines, demonstrates the utility of tert-butyl groups in the synthesis of amines, which can be further transformed into benzamide derivatives .

Molecular Structure Analysis

The molecular structure of benzamide derivatives is characterized by the presence of a benzene ring attached to an amide group. The introduction of a tert-butyl group adds steric bulk, which can influence the compound's binding affinity and selectivity towards biological targets. The hydroxyethoxy and p-tolyl substituents in the compound may also affect its molecular interactions and overall stability .

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions, including nitrosation, hydrolysis, and cyclization, depending on the substituents present and the reaction conditions. For example, tert-butyl nitrite can be used as a reagent for the nitrosation of amides, and the presence of tert-butyl groups can influence the selectivity of cyclization reactions, as seen in the synthesis of pyrrole derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as solubility, thermal stability, and reactivity, are determined by their molecular structure. The presence of tert-butyl groups typically increases the steric hindrance and can affect the compound's solubility and thermal stability. For example, polyamides derived from tert-butyl-substituted compounds exhibit high thermal stability and good solubility in organic solvents . The introduction of ether linkages, as in the case of the hydroxyethoxy group, can also contribute to the flexibility and solubility of the compound .

Scientific Research Applications

Synthesis and Materials Applications Research on compounds related to 4-(tert-butyl)-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)benzamide includes the synthesis of polyamides with flexible main-chain ether linkages and ortho-phenylene units. These polyamides exhibit significant thermal stability, solubility in various solvents, and the ability to form transparent, flexible films. Such characteristics make them suitable for advanced material applications, including coatings, films, and fibers with enhanced durability and chemical resistance (Hsiao, Yang, & Chen, 2000).

Organic and Medicinal Chemistry In the realm of organic chemistry, tert-butyl phenylazocarboxylates, sharing a structural motif with the tert-butyl group, are noted for their versatility as synthetic building blocks. These compounds enable various nucleophilic substitutions and radical reactions, expanding the toolkit for constructing complex organic molecules, potentially including pharmaceuticals and organic materials (Jasch, Höfling, & Heinrich, 2012).

Pharmacological Research Compounds with tert-butyl groups have been explored in pharmacological contexts as well. For example, bosentan, an endothelin receptor antagonist featuring a tert-butyl group, has been studied for its potential to prevent cerebral vasospasm following subarachnoid hemorrhage. This application underscores the relevance of tert-butyl-containing compounds in developing therapeutic agents for critical care medicine (Zuccarello et al., 1996).

properties

IUPAC Name |

4-tert-butyl-N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29NO3/c1-16-5-7-17(8-6-16)20(26-14-13-24)15-23-21(25)18-9-11-19(12-10-18)22(2,3)4/h5-12,20,24H,13-15H2,1-4H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSRMAZYYVFUZOG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(CNC(=O)C2=CC=C(C=C2)C(C)(C)C)OCCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(tert-butyl)-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(benzylamino)-2-(4-methoxyphenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2525290.png)

![6,7-dimethoxy-3-[4-(piperidin-1-ylcarbonyl)benzyl]quinazoline-2,4(1H,3H)-dione](/img/structure/B2525292.png)

![2-(4-isopropylphenoxy)-N-(3-methyl-1-(4-oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide](/img/no-structure.png)

![N-(4-chlorophenyl)-N'-(1-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methylhydrazino}-2-cyanovinyl)urea](/img/structure/B2525294.png)

![2-(3-(benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)-N-(pyridin-3-yl)acetamide](/img/structure/B2525296.png)

![4-[(Z)-2-Cyano-3-[(4-methoxyphenyl)methylamino]-3-oxoprop-1-enyl]benzoic acid](/img/structure/B2525299.png)

![3-{4-[Methyl(propan-2-yl)sulfamoyl]phenyl}prop-2-enoic acid](/img/structure/B2525301.png)

![3-(2-chlorophenyl)-5-methyl-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isoxazole-4-carboxamide](/img/structure/B2525303.png)

![N-phenyl-2-(thiophene-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide](/img/structure/B2525308.png)

![5-Methyl-4-[(2-oxo-4-phenylchromen-7-yl)oxymethyl]furan-2-carboxylic acid](/img/structure/B2525311.png)